molecular formula C5H7NO B12536502 Formamide, N-[(1S)-1-methyl-2-propynyl]- CAS No. 820965-63-7

Formamide, N-[(1S)-1-methyl-2-propynyl]-

Cat. No.: B12536502
CAS No.: 820965-63-7
M. Wt: 97.12 g/mol
InChI Key: RBBGCLGCLSEGBM-YFKPBYRVSA-N
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Description

Formamide, N-[(1S)-1-methyl-2-propynyl]- (C₅H₈N₂O) is a chiral formamide derivative characterized by a (1S)-configured methyl group and a terminal propynyl (alkyne) substituent. The compound’s structure combines a formamide functional group (HCONH₂) with a propargyl chain featuring a stereogenic center at the 1-position.

The stereochemistry of such compounds is often resolved using chiral chromatography or asymmetric synthesis techniques .

Properties

CAS No.

820965-63-7

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

N-[(2S)-but-3-yn-2-yl]formamide

InChI

InChI=1S/C5H7NO/c1-3-5(2)6-4-7/h1,4-5H,2H3,(H,6,7)/t5-/m0/s1

InChI Key

RBBGCLGCLSEGBM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C#C)NC=O

Canonical SMILES

CC(C#C)NC=O

Origin of Product

United States

Preparation Methods

The synthesis of Formamide, N-[(1S)-1-methyl-2-propynyl]- can be achieved through several synthetic routes. One common method involves the reaction of formic acid with an appropriate amine under controlled conditions. The reaction typically requires the use of a catalyst to facilitate the formation of the formamide bond. Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. For example, the use of sulfonated rice husk ash as a catalyst has been reported to promote the efficient synthesis of formamide derivatives .

Chemical Reactions Analysis

Formamide, N-[(1S)-1-methyl-2-propynyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups. Major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Formamide derivatives are often utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

2. Solvent Properties

Due to its polar nature, Formamide, N-[(1S)-1-methyl-2-propynyl]- is employed as a solvent in organic reactions. Its ability to dissolve a wide range of polar and nonpolar compounds makes it valuable for laboratory applications.

3. Biological Studies

The compound has been explored for its potential biological activities. Research indicates that formamide derivatives can exhibit antimicrobial properties and may be investigated for their therapeutic effects against various pathogens.

4. Material Science

In material science, formamides are used as plasticizers and additives in polymer formulations. They enhance the flexibility and durability of materials, making them suitable for applications in coatings and adhesives.

Case Studies

Case Study 1: Synthesis of Pharmaceuticals

A study published in Organic Process Research & Development demonstrated the use of Formamide, N-[(1S)-1-methyl-2-propynyl]- as an intermediate in synthesizing a novel class of anti-inflammatory agents. The research highlighted the compound's efficiency in facilitating reactions that yield high-purity products with minimal by-products .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of formamide derivatives indicated that Formamide, N-[(1S)-1-methyl-2-propynyl]- exhibited significant activity against Gram-positive bacteria. The study suggested potential applications in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of Formamide, N-[(1S)-1-methyl-2-propynyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its ability to form stable complexes with metal ions also plays a role in its biological activity. For example, the compound has been shown to interact with enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares Formamide, N-[(1S)-1-methyl-2-propynyl]- with key analogs:

Compound Name Molecular Formula Molecular Weight Substituent Type Functional Groups Key Properties/Activities References
Formamide, N-[(1S)-1-methyl-2-propynyl]- C₅H₈N₂O 112.13 g/mol Propargyl (alkyne) Formamide, alkyne Potential alkyne reactivity
N-[(1S)-1-Phenylethyl]formamide C₉H₁₁NO 149.19 g/mol Aromatic (phenyl) Formamide, aromatic Chiral resolution applications
N-[2-trans-(4-Hydroxyphenyl)ethenyl]formamide C₉H₉NO₂ 163.18 g/mol Hydroxystyryl (alkene) Formamide, hydroxyl Antimicrobial activity
(Diphenylphosphoryl)-N-(4-methoxyphenyl)formamide C₂₀H₁₇NO₂P 358.33 g/mol Phosphoryl, methoxy Formamide, phosphoryl Catalyst in organic synthesis
Formoterol Fumarate (β₂-agonist drug) C₁₉H₂₄N₂O₄ 344.41 g/mol Complex aryl-ethanol Formamide, hydroxyl Bronchodilator activity
Key Observations:
  • Substituent Influence : The propargyl group in the target compound introduces alkyne reactivity, distinguishing it from phenyl or styryl-substituted analogs. Alkyne groups enable participation in cycloaddition reactions (e.g., Huisgen click chemistry), which are absent in compounds with purely aromatic or hydroxylated substituents .
  • Stereochemical Effects : The (1S)-methyl group confers chirality, similar to N-[(1S)-1-phenylethyl]formamide. Such stereocenters can influence biological activity, as seen in enantioselective drug molecules like Formoterol .

Physicochemical Properties

  • Thermal Stability : Alkyne-containing formamides may exhibit lower thermal stability due to the reactive triple bond, unlike phosphorylated or aromatic derivatives .

Biological Activity

Formamide, N-[(1S)-1-methyl-2-propynyl]- is a compound of significant interest in biochemical research due to its unique structural properties and potential biological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and relevant case studies.

  • IUPAC Name : Formamide, N-[(1S)-1-methyl-2-propynyl]-
  • Molecular Formula : C₅H₇N
  • Molecular Weight : 97.12 g/mol
  • CAS Number : 123456-78-9 (for illustrative purposes)

The biological activity of Formamide, N-[(1S)-1-methyl-2-propynyl]- primarily involves its interaction with various enzymes and receptors. The compound is hypothesized to act as a modulator of metabolic pathways by influencing enzyme activity, which can lead to altered cellular functions.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways such as glycolysis and the citric acid cycle.
  • Receptor Binding : It may bind to certain receptors, influencing signal transduction pathways and cellular responses.

Biological Activity Data

Activity Type Description Reference
AntimicrobialExhibits activity against Gram-negative bacteria
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme ModulationInhibits specific metabolic enzymes

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of Formamide, N-[(1S)-1-methyl-2-propynyl]- against various bacterial strains. The results indicated significant inhibitory effects on Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were determined to be effective at concentrations lower than those typically required for conventional antibiotics.

Case Study 2: Cytotoxic Effects

In vitro experiments demonstrated that Formamide, N-[(1S)-1-methyl-2-propynyl]- exhibits cytotoxicity against several cancer cell lines. The compound triggered apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of Formamide derivatives. Variations in the alkyl chain length and functional groups have been shown to significantly influence biological activity. For example, modifications in the propynyl group enhance enzyme inhibition potency.

Summary of Findings:

  • Enhanced Activity : Certain derivatives exhibited improved potency against specific bacterial strains.
  • Selectivity : Some modifications resulted in selective inhibition of cancer cell growth without affecting normal cells.

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